Ara-cytidine diphosphate distearoyl is a phospholipid compound that plays a significant role in various biochemical processes. It is a derivative of cytidine diphosphate and contains distearoyl, which refers to the presence of two stearic acid chains. This compound is primarily utilized in lipid metabolism studies and has implications in cellular signaling and membrane dynamics.
Ara-cytidine diphosphate distearoyl can be synthesized from natural sources of lipids, particularly those rich in long-chain fatty acids. The compound can also be produced through chemical synthesis methods that involve the phosphorylation of diacylglycerols.
Ara-cytidine diphosphate distearoyl belongs to the class of phospholipids, specifically categorized as a glycerophospholipid. It is classified based on its structure, which includes a glycerol backbone, two fatty acid tails, and a phosphate group linked to a nucleoside.
The synthesis of ara-cytidine diphosphate distearoyl can be achieved through several methods:
The synthesis typically requires specific conditions such as temperature control, pH optimization, and the presence of cofactors like magnesium ions to enhance enzyme activity. For instance, the incorporation of fatty acids into glycerol phosphate can be catalyzed by diacylglycerol acyltransferase enzymes under optimal pH conditions around 8.0.
Ara-cytidine diphosphate distearoyl has a complex molecular structure characterized by:
The molecular formula for ara-cytidine diphosphate distearoyl is . Its molecular weight is approximately 735.0 g/mol.
Ara-cytidine diphosphate distearoyl participates in various biochemical reactions:
The reactions involving ara-cytidine diphosphate distearoyl often require specific enzymes that facilitate the transfer of acyl groups or phosphate groups, influencing membrane fluidity and signaling pathways within cells.
The mechanism of action for ara-cytidine diphosphate distearoyl primarily revolves around its role in cellular signaling and membrane dynamics:
Research indicates that modifications in lipid composition, including the presence of ara-cytidine diphosphate distearoyl, can significantly alter cell behavior and function.
The compound's stability and reactivity are crucial for its applications in biological systems and its utility in synthetic biology research.
Ara-cytidine diphosphate distearoyl has several important applications:
The evolution of cytarabine derivatives reflects oncology's progression from conventional cytotoxic agents to molecularly targeted therapeutics:
First-Generation Analogs (1960s-1980s): Native cytarabine required continuous high-dose infusions due to its short plasma half-life (<10 minutes in humans). The development of cytarabine prodrugs like cytarabine ocfosfate aimed to prolong half-life but offered limited selectivity improvements [3].
Lipid Conjugation Era (1990s-2010s): Research established that phospholipid conjugation enhances cellular uptake and metabolic stability. Seminal work demonstrated that 5'-diphosphate esters of cytarabine could exploit endogenous phosphotransferases for intracellular activation. This period yielded ara-CDP (cytosine arabinoside diphosphate), a critical intermediate to Ara-cdp-distearin [8].
Targeted Nanoconjugates (2020s-Present): Contemporary strategies integrate lipid moieties with tumor-targeting ligands. The T22-GFP-H6-Ara-C nanoconjugate exemplifies this approach, combining a CXCR4-targeting protein nanoparticle with a pentameric Ara-C prodrug. This innovation increased payload delivery 5-fold while enabling selective ablation of leukemic cells in vivo—a direct precursor to distearin-containing formulations [3].
Table 1: Evolution of Cytarabine-Based Therapeutics
Generation | Representative Compounds | Key Innovations | Limitations |
---|---|---|---|
First-Generation | Native cytarabine | Antimetabolite mechanism | Rapid deamination; short t½ |
Second-Generation | Cytarabine ocfosfate | Enhanced stability | Low tumor selectivity |
Lipid Conjugates | ara-CDP; ara-CDP-dioleoyl | Improved cellular uptake | Variable activation kinetics |
Targeted Nanoconjugates | T22-GFP-H6-Ara-C | CXCR4 targeting; multivalency | Complex manufacturing |
Structural Components:
Systematic Nomenclature:
Biochemical Behavior:Unlike conventional cytarabine prodrugs, Ara-cdp-distearin operates through dual metabolic activation:
Ara-cdp-distearin embodies three transformative prodrug design principles:
Enhanced Tumor Selectivity via Lipase Targeting:The distearin moiety directs preferential cleavage by secreted phospholipase A2 (sPLA2), an enzyme overexpressed in leukemia and solid tumor microenvironments. This enables site-specific activation, minimizing off-target cytotoxicity. In murine AML models, analogous constructs demonstrated >90% reduction in leukemic burden versus 50–60% for free cytarabine [3] [9].
Self-Assembling Nanocarrier Properties:The amphiphilic structure enables spontaneous formation of 13.4-nm micelles (critical micelle concentration = 0.5 μM). This facilitates passive targeting via the enhanced permeability and retention (EPR) effect. When engineered with targeting ligands (e.g., T22 peptide against CXCR4), these micelles achieved 11-fold higher accumulation in leukemic bone marrow niches versus normal tissues [3].
Table 2: Performance Metrics of Ara-cdp-distearin vs. Conventional Cytarabine
Parameter | Native Cytarabine | Ara-cdp-distearin | Impact |
---|---|---|---|
Plasma Half-life | <10 minutes | >4 hours | Reduced dosing frequency |
Cellular Uptake | Passive diffusion | CD36 receptor-mediated endocytosis | 3.8-fold increase |
Metabolic Stability | t½ vs. deaminase: 15 min | t½ vs. deaminase: >120 min | Sustained therapeutic levels |
Tumor Selectivity | Low (systemic toxicity) | High (phospholipase-dependent activation) | 5-fold higher therapeutic index |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7